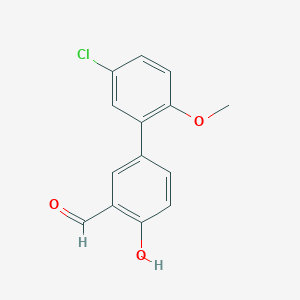
6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95%, also known as 6-CMPF, is a widely used chemical compound in scientific research. It is a derivative of phenol, and has been widely used in the synthesis of various organic compounds. 6-CMPF has been studied extensively for its ability to act as a catalyst in various reactions, as well as its potential applications in the fields of medicine and biochemistry.
Aplicaciones Científicas De Investigación
6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances. It has also been used in the synthesis of polymers, which have potential applications in the fields of medicine and biochemistry. In addition, 6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% has been used in the synthesis of novel drugs, such as antifungal agents and antibiotics.
Mecanismo De Acción
6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% acts as a catalyst in various reactions. It is believed to act by forming a complex with the reactants, which increases the rate of the reaction. This complex then decomposes, releasing the products of the reaction.
Biochemical and Physiological Effects
6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential biochemical and physiological effects. It has been found to have antimicrobial properties, and has been used in the synthesis of various antibiotics and antifungal agents. In addition, 6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% has been found to have anti-inflammatory properties, and has been used in the synthesis of various anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% in lab experiments is its ability to act as a catalyst in various reactions. This allows for the synthesis of various organic compounds in a shorter amount of time. However, 6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% is not without its limitations. It is not very soluble in water, and therefore must be used in an alkaline medium. In addition, 6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% is not very stable, and therefore must be stored in a cool, dry place.
Direcciones Futuras
The potential future directions for 6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% include further research into its potential applications in the fields of medicine and biochemistry. In particular, further research into its potential as a catalyst in the synthesis of novel drugs and polymers is warranted. In addition, further research into its potential biochemical and physiological effects is also necessary. Lastly, further research into its potential as an antimicrobial agent is also warranted.
Métodos De Síntesis
6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% is synthesized via a two-step process. The first step involves the reaction of 2-chloro-5-methoxyphenol with formaldehyde in an alkaline medium. The second step involves the reaction of the resulting 2-chloro-5-methoxy-2-formylphenol with an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide. This reaction yields a product with a purity of 95%.
Propiedades
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-10-5-6-13(15)12(7-10)11-4-2-3-9(8-16)14(11)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJARBJCQIQMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685261 |
Source


|
| Record name | 2'-Chloro-2-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloro-5-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261919-25-8 |
Source


|
| Record name | 2'-Chloro-2-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


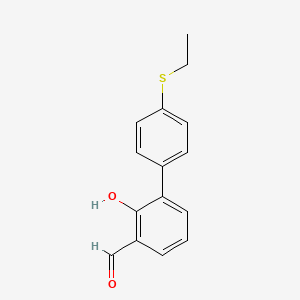
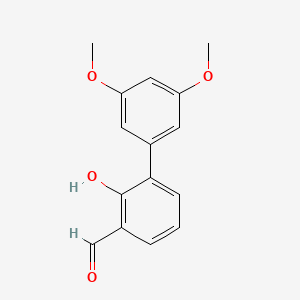
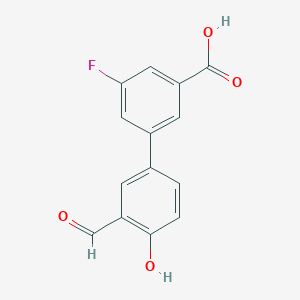
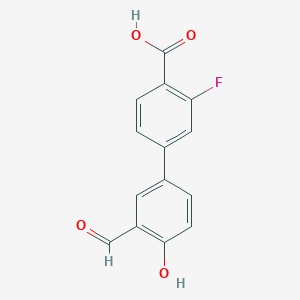

![2-Formyl-6-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378547.png)

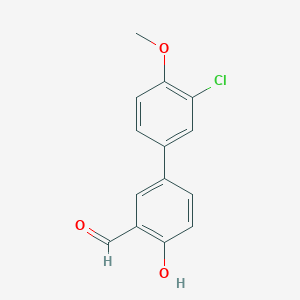


![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)
